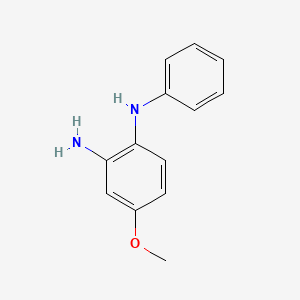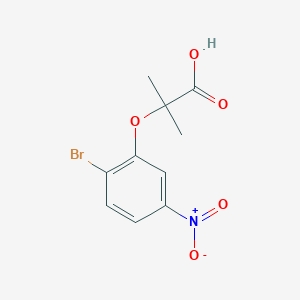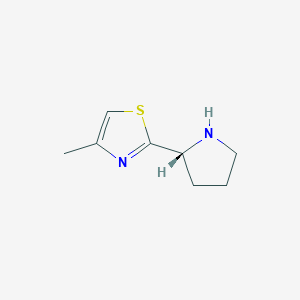
6-(2-Bromophenoxy)pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Bromophenoxy)pyridine-3-carbonitrile is an organic compound with the molecular formula C12H7BrN2O. It is a derivative of nicotinonitrile, characterized by the presence of a bromophenoxy group attached to the nicotinonitrile core.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Bromophenoxy)pyridine-3-carbonitrile typically involves the reaction of 2-bromophenol with nicotinonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the process .
化学反应分析
Types of Reactions: 6-(2-Bromophenoxy)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate in DMF.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of appropriate ligands.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an aminophenoxy derivative, while coupling reactions could produce biaryl compounds .
科学研究应用
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates with anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Chemical Biology: It is utilized in the design of molecular probes and bioactive compounds for studying biological processes.
作用机制
The mechanism of action of 6-(2-Bromophenoxy)pyridine-3-carbonitrile is largely dependent on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with molecular targets such as enzymes or receptors. For instance, it may inhibit specific kinases or modulate receptor activity, thereby affecting cellular signaling pathways .
相似化合物的比较
Nicotinonitrile: The parent compound, which lacks the bromophenoxy group.
2-Bromonicotinonitrile: A similar compound with a bromine atom directly attached to the nicotinonitrile core.
Phenoxynicotinonitrile: A derivative with a phenoxy group instead of a bromophenoxy group.
Uniqueness: 6-(2-Bromophenoxy)pyridine-3-carbonitrile is unique due to the presence of both the bromine and phenoxy functionalities, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows for versatile modifications and applications in various fields .
属性
分子式 |
C12H7BrN2O |
|---|---|
分子量 |
275.10 g/mol |
IUPAC 名称 |
6-(2-bromophenoxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H7BrN2O/c13-10-3-1-2-4-11(10)16-12-6-5-9(7-14)8-15-12/h1-6,8H |
InChI 键 |
KKSKPXOTUCRYQP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=C2)C#N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



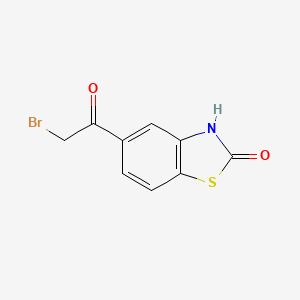
![Ethyl 4-[4-(3-chlorophenoxy)phenyl]-4-oxobut-2-enoate](/img/structure/B8436040.png)
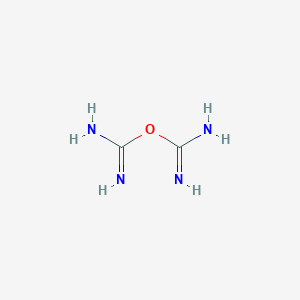
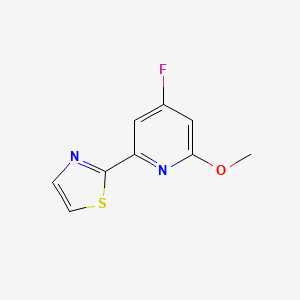
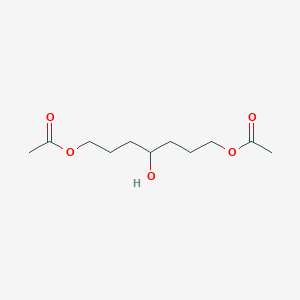
![2-Amino-6-[(3,5-dimethylphenyl)sulfinyl]benzonitrile](/img/structure/B8436069.png)
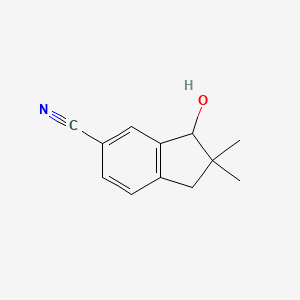
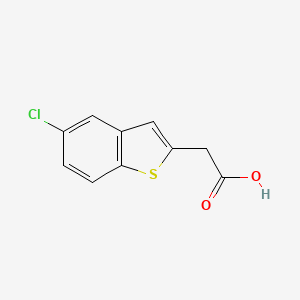
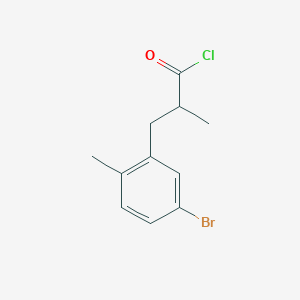
![2-Chloro-6-[3-(trifluoromethyl)-1h-pyrazol-1-yl]pyrimidine](/img/structure/B8436090.png)
